1-Boc-5-fluoroindole-2-boronic acid
Description
1-Boc-5-fluoroindole-2-boronic acid is a compound that combines the structural motifs of indole and boronic acid, with a fluorine atom at the 5-position of the indole ring and a protective Boc (tert-butoxycarbonyl) group. This compound is not directly discussed in the provided papers, but its relevance can be inferred from the general properties and reactivity of boronic acids and fluorinated indoles discussed in the literature.
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves the use of organoboronic acids or boronate esters as key intermediates. While the specific synthesis of 1-Boc-5-fluoroindole-2-boronic acid is not detailed in the provided papers, the general methods for synthesizing boronic acid compounds can be extrapolated from the literature. For example, boronic acids can be synthesized through reactions involving halogenated compounds and boron-containing reagents under suitable conditions .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of a trivalent boron atom connected to two hydroxyl groups. The boronic acid moiety can undergo reversible covalent interactions with diols and other nucleophiles, such as fluoride ions . The fluorine atom in the 5-fluoroindole moiety would likely influence the acidity and electronic properties of the boronic acid group, as seen in other fluorinated boronic acids .
Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent complexes with diols, including sugars, which can be exploited in sensing applications . The interaction with fluoride ions can lead to changes in fluorescence properties, as the boronic acid moiety can act as a fluorescent chemosensor . Additionally, the presence of a fluorine atom can affect the reactivity and stability of the boronic acid group .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their ability to form reversible esters with diols and their interaction with various species. The fluorine atom can enhance the acidity of the boronic acid group and affect its structural behavior . The protective Boc group would render the boronic acid less reactive, which is useful for synthetic applications. The fluorescence properties of boronic acid derivatives can be modulated by the presence of electron-donating or withdrawing groups, which is relevant for the development of fluorescence probes .
Scientific Research Applications
Biomaterials and Biochemical Interactions
1-Boc-5-fluoroindole-2-boronic acid, as part of the broader class of boronic acids, has significant applications in biomaterials. Boronic acids are known for their ability to interact with biologically relevant diols, including saccharides and peptidoglycans. This property is harnessed in creating dynamic covalent or responsive behavior in hydrogels, essential in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).
Polymer Chemistry
In the field of polymer chemistry, the fluoroindole component of 1-Boc-5-fluoroindole-2-boronic acid contributes to the synthesis of high-quality polymeric films. For instance, poly(5-fluoroindole) films exhibit good electrochemical behavior and thermal stability, which are beneficial in various industrial and scientific applications, such as in the creation of blue-light emitting materials (Nie et al., 2007).
Sugar Recognition and Binding
The boronic acid moiety in 1-Boc-5-fluoroindole-2-boronic acid has been found to form reversible esters with reducing sugars in water, showcasing a unique selectivity for oligosaccharides. This property is valuable in the development of sensors and analytical techniques for detecting and measuring sugar concentrations (Nagai et al., 1993).
Sensing Applications
Due to their interaction with diols and strong Lewis bases, boronic acids, including 1-Boc-5-fluoroindole-2-boronic acid, are increasingly used in sensing applications. These applications span homogeneous assays, heterogeneous detection, biological labeling, protein manipulation and modification, and therapeutic development (Lacina, Skládal, & James, 2014).
Organic Synthesis and Catalysis
Electrochemical Applications
1-Boc-5-fluoroindole-2-boronic acid, particularly its fluoroindole component, is significant in developing electrochemical charge storage materials. For example, fluorine-substituted conjugated polymers derived from fluoroindoles exhibit high specific capacitance and cycling stability, making them promising materials for supercapacitors and other energy storage applications (Wang et al., 2019).
Chemical Sensing and Disease Diagnosis
The boronic acid component is used in the development of selective fluorescent chemosensors, which are vital in detecting biological active substances important for disease prevention, diagnosis, and treatment. These sensors probe carbohydrates, bioactive substances, and various ions, demonstrating the versatility of boronic acid-based compounds in medical and analytical chemistry (Huang et al., 2012).
properties
IUPAC Name |
[5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHYEXHDCFQZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376877 | |
Record name | 1-Boc-5-fluoroindole-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-fluoroindole-2-boronic acid | |
CAS RN |
352359-23-0 | |
Record name | 1-(1,1-Dimethylethyl) 2-borono-5-fluoro-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352359-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Boc-5-fluoroindole-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-1H-indole-2-boronic acid, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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